2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
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Overview
Description
“2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of thiophene derivatives. Thiophene has been used as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at one position .Scientific Research Applications
Antitumor Activity Evaluation
A study on the synthesis and evaluation of antitumor activity of new derivatives, including those with a structure related to the compound of interest, found that specific derivatives exhibited considerable anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in cancer therapy, highlighting their effectiveness against certain cancer types based on in vitro screening against approximately 60 human tumor cell lines derived from nine neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Potential
Research on derivatives structurally similar to 2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide explored their antibacterial activity. The synthesis and evaluation of these compounds against gram-positive and gram-negative bacteria revealed moderate to good activity, indicating their potential as antibacterial agents. Such findings contribute to the development of new antibiotics amidst growing resistance to existing drugs (Desai et al., 2008).
Antioxidant Activity
A novel study focusing on the synthesis of coordination complexes from pyrazole-acetamide derivatives, including compounds with structural similarities to the mentioned chemical, demonstrated significant antioxidant activity. This activity was evaluated through various in vitro assays, indicating the potential of these compounds to mitigate oxidative stress, a factor involved in numerous diseases (Chkirate et al., 2019).
Future Directions
Thiophene and its derivatives, including “2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-13-5-2-1-4-12(13)10-17(22)19-8-7-16-20-11-14(21-16)15-6-3-9-23-15/h1-6,9,11H,7-8,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORCIZUNSAVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=NC=C(N2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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